(3-Chloro-6-hydrazinylpyridin-2-yl)methanol
Overview
Description
“(3-Chloro-6-hydrazinylpyridin-2-yl)methanol” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 3rd position with a chlorine atom, at the 6th position with a hydrazine group, and at the 2nd position with a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The chlorine atom, hydrazine group, and methanol group attached to the ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The chlorine atom could potentially undergo nucleophilic substitution reactions, the hydrazine group could participate in reduction reactions, and the methanol group could be involved in reactions typical of alcohols .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, its melting and boiling points would depend on the strength of the intermolecular forces, and its reactivity would be influenced by the functional groups present .Scientific Research Applications
Synthesis and Antibacterial Activity
- Compounds derived from the condensation of 2-hydrazino-3-(3-chlorophenyl)-1,8-naphthyridine have shown significant antibacterial activity (Mogilaiah, Vidya, Kavitha & Kumar, 2009).
Insecticidal Activity
- Synthesized 1,3,4-oxadiazoles, derived from a process involving 2-chloropyridine-5-acetic acid, exhibit notable insecticidal properties (Holla, Prasanna, Poojary, Rao, Shridhara & Bhat, 2004).
Antimicrobial and Analgesic Activity
- Certain derivatives exhibit pronounced antimicrobial and analgesic activities, with potential applications in medicinal chemistry (Jayanna, Vagdevi, Dharshan, Raghavendra & Telkar, 2013).
Catalytic Applications
- The compound has been used in palladium-catalyzed C-H halogenation reactions, demonstrating higher yields and better selectivity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun & Rao, 2014).
- It also finds application in encapsulating molybdenum(VI) complexes, acting as an efficient catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Maleki Alamooti, 2017).
Methanol Synthesis and Catalysis
- Research has shown its relevance in methanol synthesis catalysis, particularly involving the hydrogenation of carbon oxides (Richard & Fan, 2018).
Fluorescent Sensors
- A diarylethene derivative containing a hydrazinylpyridine unit has been developed as a highly selective and sensitive fluorescent sensor for Cd2+ and Zn2+ (Wang, Cui, Qiu & Pu, 2018).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. The specific hazards would also depend on the toxicity of the compound, which could be influenced by factors such as the presence of the chlorine atom .
Future Directions
The future directions for the study of this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
Properties
IUPAC Name |
(3-chloro-6-hydrazinylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-4-1-2-6(10-8)9-5(4)3-11/h1-2,11H,3,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXRGLNMGLXTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)CO)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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